1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene
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Overview
Description
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene is an organic compound with the molecular formula C17H18Cl2O2. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene typically involves the reaction of 4-ethoxybenzaldehyde with 2,2-dichloro-1-(4-methoxyphenyl)ethanol under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the ethoxy group of the aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
- 1-[2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropyl]-4-ethoxybenzene
- 1-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]-4-ethoxybenzene
Uniqueness
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups on the benzene ring differentiates it from similar compounds and influences its interactions with molecular targets.
Properties
CAS No. |
62897-63-6 |
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Molecular Formula |
C17H18Cl2O2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
1-[2,2-dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C17H18Cl2O2/c1-3-21-15-10-6-13(7-11-15)16(17(18)19)12-4-8-14(20-2)9-5-12/h4-11,16-17H,3H2,1-2H3 |
InChI Key |
DFJTZMVCZHONQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)Cl |
Origin of Product |
United States |
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